SNAP-7941

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SNAP-7941 is a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been primarily used in scientific research to explore its potential anxiolytic, antidepressant, and anorectic effects . Despite initial promising results in animal studies, subsequent trials did not meet expectations, and its main significance lies in its role as a lead compound for developing more potent and selective antagonists .

准备方法

The synthesis of SNAP-7941 involves several steps. This method is particularly used for creating a radiolabeled version of this compound for positron emission tomography (PET) imaging . Another method involves the direct fluorination of a tosylated precursor in a microfluidic system to produce [18F]FE@SNAP . These methods are crucial for producing this compound in a form suitable for various research applications.

化学反应分析

SNAP-7941 undergoes several types of chemical reactions, including methylation and fluorination. The methylation process involves the use of [11C]Methyltriflate as a methylation agent, which reacts with the SNAP-acid precursor to form [11C]this compound . The fluorination process involves the use of a tosylated precursor and a fluorinating agent to produce [18F]FE@SNAP . These reactions are typically carried out under controlled conditions to ensure high radiochemical yields and purity .

科学研究应用

SNAP-7941 has been extensively used in scientific research to study the function of the melanin-concentrating hormone receptor 1 (MCHR1). It has been used in studies exploring its potential anxiolytic, antidepressant, and anorectic effects . Additionally, this compound has been used as a PET tracer to visualize and quantify MCHR1 in vivo . This has provided valuable insights into the role of MCHR1 in various physiological processes, including energy homeostasis, appetite regulation, and mood modulation .

作用机制

SNAP-7941 exerts its effects by selectively binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby blocking the action of the endogenous ligand, melanin-concentrating hormone (MCH) . This inhibition leads to an increase in extracellular levels of acetylcholine in the frontal cortex, which is associated with its anxiolytic and antidepressant effects . The binding of this compound to MCHR1 also affects other neurotransmitter systems, including noradrenaline, dopamine, serotonin, and glutamate .

相似化合物的比较

SNAP-7941 is often compared with other MCHR1 antagonists, such as GW3430 and SNAP-94847 . While this compound was the lead compound, subsequent derivatives like SNAP-94847 have been developed to be more potent and selective . GW3430, another MCHR1 antagonist, has shown similar effects in enhancing social recognition and elevating extracellular acetylcholine levels in the frontal cortex . These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .

属性

分子式 |

C31H37F2N5O6 |

|---|---|

分子量 |

613.7 g/mol |

IUPAC 名称 |

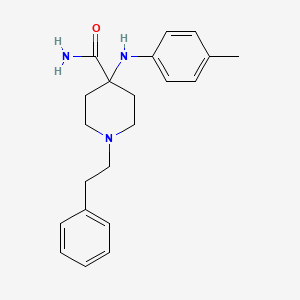

methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |

InChI 键 |

FWMHZWMPUWAUPL-NDEPHWFRSA-N |

手性 SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

规范 SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-[(Chloromethoxy)methyl]phenyl}methoxy)oxane](/img/structure/B8574085.png)